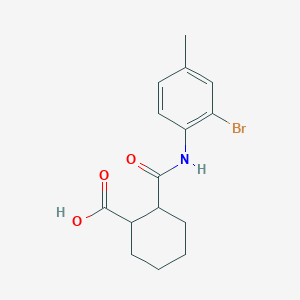
2-(2-Bromo-4-methyl-phenylcarbamoyl)-cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanecarboxylic acid, 2-[[(2-bromo-4-methylphenyl)amino]carbonyl]- is an organic compound with a complex structure It is a derivative of cyclohexanecarboxylic acid, featuring a brominated aromatic amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 2-[[(2-bromo-4-methylphenyl)amino]carbonyl]- typically involves the following steps:
Amidation: The brominated aromatic amine is then reacted with cyclohexanecarboxylic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amidation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Cyclohexanecarboxylic acid, 2-[[(2-bromo-4-methylphenyl)amino]carbonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives with additional oxygen-containing functional groups, while reduction may produce de-brominated or fully reduced compounds.
科学研究应用
Cyclohexanecarboxylic acid, 2-[[(2-bromo-4-methylphenyl)amino]carbonyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial compounds.
作用机制
The mechanism of action of cyclohexanecarboxylic acid, 2-[[(2-bromo-4-methylphenyl)amino]carbonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic amine group can form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Cyclohexanecarboxylic acid: The parent compound, lacking the brominated aromatic amine group.
Benzoic acid derivatives: Compounds with similar carboxylic acid functionality but different aromatic substitutions.
Aromatic amines: Compounds with similar brominated aromatic amine groups but different carboxylic acid functionalities.
Uniqueness
Cyclohexanecarboxylic acid, 2-[[(2-bromo-4-methylphenyl)amino]carbonyl]- is unique due to its specific combination of a cyclohexane ring, a carboxylic acid group, and a brominated aromatic amine group
属性
分子式 |
C15H18BrNO3 |
|---|---|
分子量 |
340.21 g/mol |
IUPAC 名称 |
2-[(2-bromo-4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H18BrNO3/c1-9-6-7-13(12(16)8-9)17-14(18)10-4-2-3-5-11(10)15(19)20/h6-8,10-11H,2-5H2,1H3,(H,17,18)(H,19,20) |
InChI 键 |
OQGQWGTZRYVECK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCCC2C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


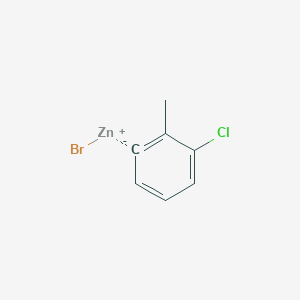
![ol-4(5H)-ylidene]methyl}-2,6-dibromophenyl acetate](/img/structure/B14883445.png)
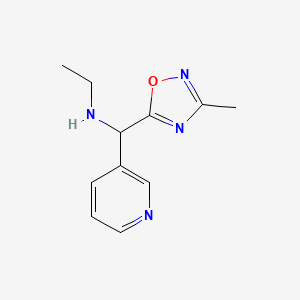
![Ethyl 2-(2-methoxybenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B14883453.png)
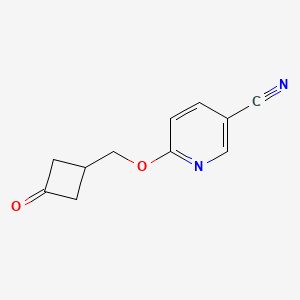
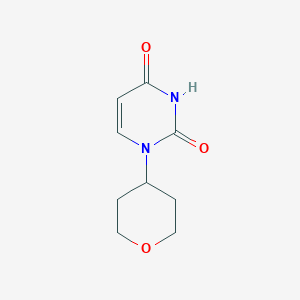
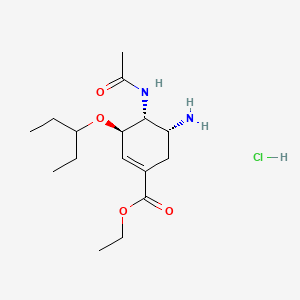
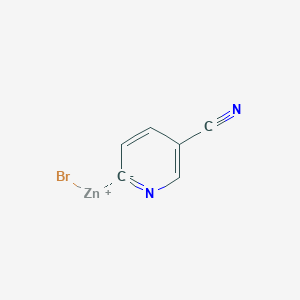
![(1S,2S,3R,5S)-3-(7-(Ethylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14883467.png)
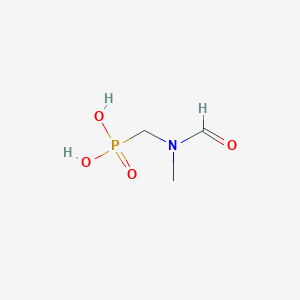
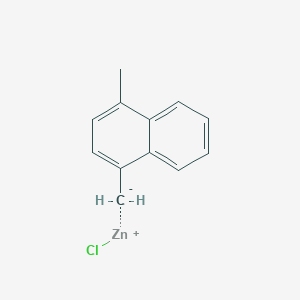
![N-[4-(acetylamino)phenyl]-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide](/img/structure/B14883502.png)
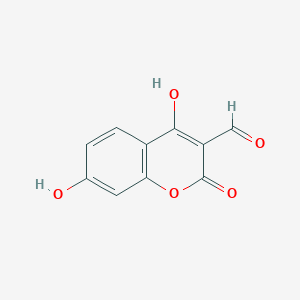
![3-[(Cyclopropanemethoxy)methyl]phenylZinc bromide](/img/structure/B14883524.png)
